2-Oxo-2-phenylethyl 3-methylbenzoate
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Overview
Description
2-Oxo-2-phenylethyl 3-methylbenzoate is an organic compound with the molecular formula C16H14O3 It is known for its unique structure, which includes a phenyl group, a ketone, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methylbenzoic acid and phenylacetic acid.
Reduction: Formation of 2-hydroxy-2-phenylethyl 3-methylbenzoate.
Substitution: Formation of various esters and amides depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 3-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Phenacyl benzoate: Lacks the methyl group on the benzoate moiety.
2-Oxo-2-phenylethyl benzoate: Similar structure but without the methyl group on the benzoate ring.
Uniqueness
2-Oxo-2-phenylethyl 3-methylbenzoate is unique due to the presence of both a phenyl group and a methylbenzoate moiety, which confer distinct chemical properties and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
55153-20-3 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
phenacyl 3-methylbenzoate |
InChI |
InChI=1S/C16H14O3/c1-12-6-5-9-14(10-12)16(18)19-11-15(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
YWTZIPIBXULXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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